molecular formula C13H9N3O2S B11351701 5-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

5-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11351701
M. Wt: 271.30 g/mol
InChI Key: WUOZAUZQRFYFGV-UHFFFAOYSA-N
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Description

5-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that contains a thiazole ring, an oxazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves the formation of the thiazole and oxazole rings followed by the introduction of the carboxamide group. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole and oxazole rings. The carboxamide group is then introduced through a reaction with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly solvents and catalysts are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the thiazole or oxazole rings .

Scientific Research Applications

5-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-1,3-thiazole-2-carboxamide
  • 5-phenyl-1,2-oxazole-3-carboxamide
  • N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

5-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of both thiazole and oxazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H9N3O2S

Molecular Weight

271.30 g/mol

IUPAC Name

5-phenyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H9N3O2S/c17-12(15-13-14-6-7-19-13)10-8-11(18-16-10)9-4-2-1-3-5-9/h1-8H,(H,14,15,17)

InChI Key

WUOZAUZQRFYFGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=CS3

Origin of Product

United States

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